![molecular formula C14H17N3O4S3 B2966945 methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1448137-71-0](/img/structure/B2966945.png)
methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(N-(1-(thiazol-2-yl)piperidin-4-yl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to possess diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been used in the treatment of pain . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory properties . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, where the body’s immune system causes pain and swelling in the joints.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . Antimicrobials are agents that kill microorganisms or stop their growth. They can be used to treat bacterial infections.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . Antifungal medication is used to treat fungal infections, which can occur in any part of the body.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities . They have been observed to have potent effects on various human tumor cell lines .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . Neuroprotective drugs are medications that protect brain cells from damage and further degeneration.
Mechanism of Action
Target of Action
Compounds with thiazole rings have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
properties
IUPAC Name |
methyl 3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S3/c1-21-13(18)12-11(4-8-22-12)24(19,20)16-10-2-6-17(7-3-10)14-15-5-9-23-14/h4-5,8-10,16H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOGPSCCRNAGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.